molecular formula C18H17NO7 B2876081 Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate CAS No. 294657-81-1

Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate

Cat. No.: B2876081
CAS No.: 294657-81-1
M. Wt: 359.334
InChI Key: DXXXQDIRAYBNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate is an organic compound with the molecular formula C18H17NO7 It is a derivative of malonic acid and contains a furan ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate typically involves the condensation of diethyl malonate with 5-(4-nitrophenyl)furan-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the methylene bridge between the malonate and the furan ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate is not fully understood. its biological activity is likely related to the presence of the nitrophenyl and furan moieties, which can interact with various molecular targets. The nitrophenyl group may participate in redox reactions, while the furan ring can engage in π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)malonate
  • Diethyl 2-((5-(2-nitrophenyl)furan-2-yl)methylene)malonate
  • Diethyl 2-((5-(4-methylphenyl)furan-2-yl)methylene)malonate

Uniqueness

Diethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)malonate is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the furan ring also imparts distinct electronic properties that can be exploited in various applications.

Properties

IUPAC Name

diethyl 2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-3-24-17(20)15(18(21)25-4-2)11-14-9-10-16(26-14)12-5-7-13(8-6-12)19(22)23/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXXQDIRAYBNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.